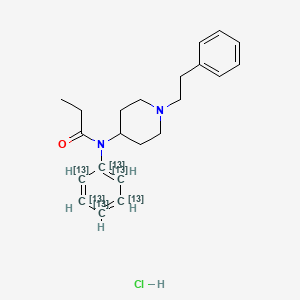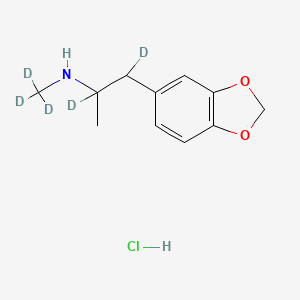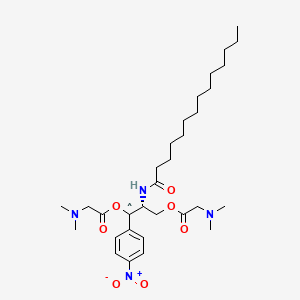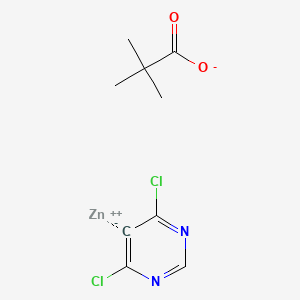![molecular formula C11H13IN4O4 B12349761 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-4-one core, an oxolan ring, and an iodine atom. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidin-4-one core and the subsequent attachment of the oxolan ring and iodine atom. The synthetic route typically requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nucleosides and nucleotides.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidin-4-one derivatives, such as queuosine and 2-thioadenosine. Compared to these compounds, 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom and the specific configuration of its oxolan ring.
Properties
Molecular Formula |
C11H13IN4O4 |
|---|---|
Molecular Weight |
392.15 g/mol |
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-8,17-18H,1,3H2,(H2,13,15,19)/t5-,6+,7+,8?/m0/s1 |
InChI Key |
KOKJYFNAOHZFJU-FWYCZPIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3C2=NC(=N)NC3=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3C2=NC(=N)NC3=O)I)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
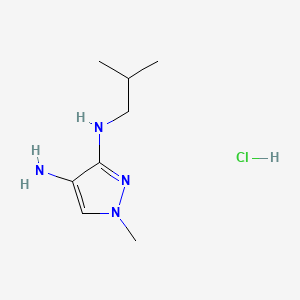
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
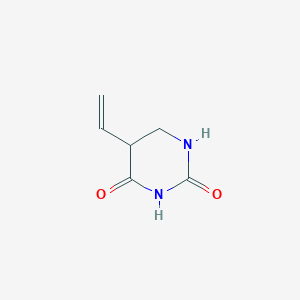
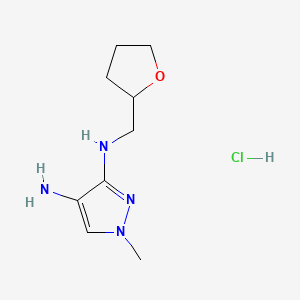
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
